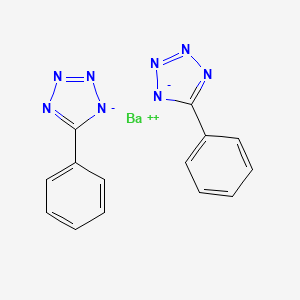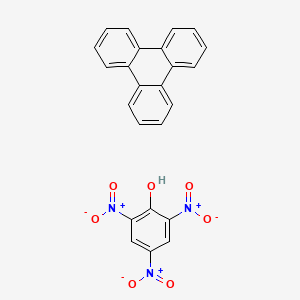
1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone is an organic compound with a complex structure.
Preparation Methods
The synthesis of 1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone involves several steps. One common method includes the reaction of 2-hydroxyacetophenone with 2,4,5-trimethylhexan-2-yl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone can be compared with other similar compounds such as:
2-Hydroxy-5-methylacetophenone: This compound has a similar hydroxyl and acetophenone structure but lacks the trimethylhexan-2-yl group, making it less hydrophobic
2-Hydroxy-5-tert-nonylphenyl ethanone: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties
Properties
CAS No. |
57375-45-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H26O2/c1-11(2)12(3)10-17(5,6)14-7-8-16(19)15(9-14)13(4)18/h7-9,11-12,19H,10H2,1-6H3 |
InChI Key |
JDWVDZJJPQIVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


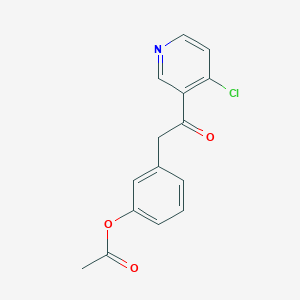
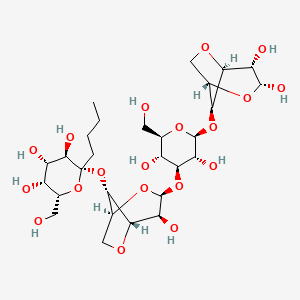
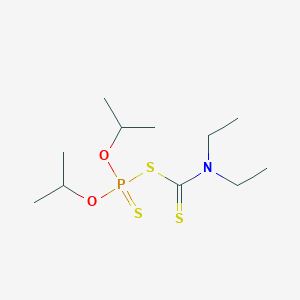


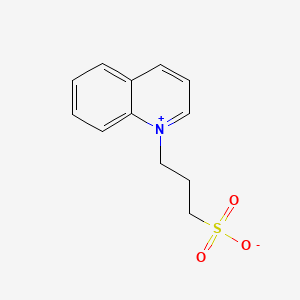
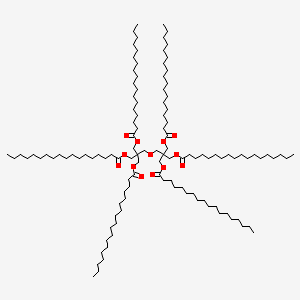
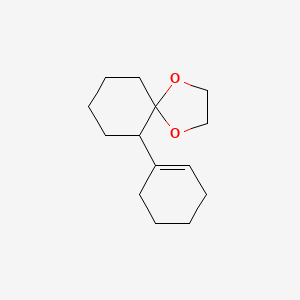
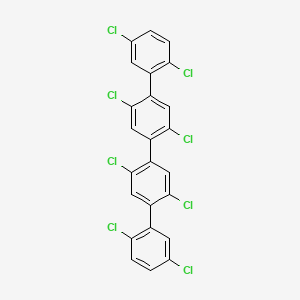
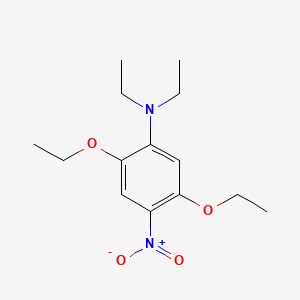
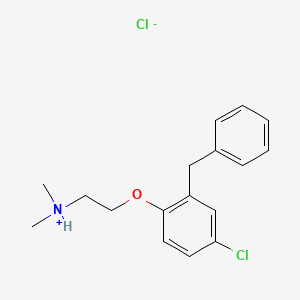
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
